molecular formula C26H27NO5 B379123 4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one

4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one

Cat. No.: B379123
M. Wt: 433.5g/mol
InChI Key: XUJZOPWPXQIPOU-UHFFFAOYSA-N
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Description

4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones Azetidinones are four-membered lactams, which are cyclic amides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Azetidinone Ring: The azetidinone ring can be formed through a Staudinger reaction, which involves the reaction of an imine with a ketene.

    Introduction of Substituents: The phenyl and methoxy groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids as catalysts.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: For controlled synthesis and high yield.

    Continuous Flow Reactors: For large-scale production with consistent quality.

    Optimization of Reaction Conditions: Including temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The azetidinone ring can be reduced to form amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Strong

Properties

Molecular Formula

C26H27NO5

Molecular Weight

433.5g/mol

IUPAC Name

4-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-(4-methoxyphenoxy)azetidin-2-one

InChI

InChI=1S/C26H27NO5/c1-16-6-7-17(2)21(14-16)27-24(18-8-13-22(30-4)23(15-18)31-5)25(26(27)28)32-20-11-9-19(29-3)10-12-20/h6-15,24-25H,1-5H3

InChI Key

XUJZOPWPXQIPOU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(C(C2=O)OC3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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